molecular formula C12H9Cl2NO B1610650 4-(3,4-Dichlorophenoxy)aniline CAS No. 67651-53-0

4-(3,4-Dichlorophenoxy)aniline

Cat. No.: B1610650
CAS No.: 67651-53-0
M. Wt: 254.11 g/mol
InChI Key: BRHDZZRNYSNPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a derivative of aniline, where the aniline ring is substituted with a 3,4-dichlorophenoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenoxy)aniline typically involves the reaction of 3,4-dichlorophenol with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for specific reactivity patterns that are exploited in synthetic pathways .

Biology

  • Enzyme Inhibition Studies : Research has shown that 4-(3,4-Dichlorophenoxy)aniline can inhibit certain enzymes, making it valuable for studying enzyme kinetics and mechanisms.
  • Protein Binding : Studies have indicated its potential to bind with proteins, affecting their function and stability, which is critical for drug development and toxicology assessments.

Medicine

  • Therapeutic Research : Ongoing studies are investigating its therapeutic effects and toxicity profiles. The compound's properties may lead to the development of new drugs targeting specific diseases .

Industry

  • Dyes and Pigments Production : this compound is utilized in producing dyes and pigments due to its vibrant coloration properties. It is particularly important in the textile and cosmetic industries .
  • Agrochemicals : The compound serves as a precursor for herbicides and fungicides, contributing to agricultural productivity by enhancing crop protection .

Case Study 1: Environmental Impact Assessment

A study highlighted the ecological risks posed by chlorinated anilines, including this compound. It emphasized the need for stringent regulations due to their potential toxicity to aquatic ecosystems. The research demonstrated that these compounds can accumulate in water bodies, posing risks to biodiversity .

CompoundEnvironmental RiskRegulatory Status
This compoundHighNot on current Watch List

Case Study 2: Synthesis Optimization

Research focused on optimizing synthesis methods for this compound using gas chromatography with mass spectrometric detection. The study successfully improved derivatization conditions for enhanced sensitivity in detecting this compound in environmental samples .

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chlorophenoxy)aniline: Similar structure but with only one chlorine atom.

    4-(2,4-Dichlorophenoxy)aniline: Different positioning of chlorine atoms on the phenoxy group.

Uniqueness

4-(3,4-Dichlorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Biological Activity

4-(3,4-Dichlorophenoxy)aniline is an organic compound characterized by its unique substitution pattern, which significantly influences its biological activity. This compound has garnered attention due to its potential applications in pharmacology, agriculture, and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, enzyme inhibition properties, and implications for therapeutic uses.

  • Molecular Formula : C12H9Cl2NO
  • Molecular Weight : Approximately 288.55 g/mol
  • Structure : The compound features a dichlorophenoxy group linked to an aniline moiety, contributing to its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. The compound can bind to specific molecular targets, altering their activity and potentially leading to therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has demonstrated significant inhibitory effects against various enzymes, notably succinate-cytochrome c reductase, with inhibition rates reported between 88.90% and 94.25% in certain derivatives .
  • Protein Binding : Studies indicate that this compound can interact with proteins involved in metabolic pathways, influencing their function and stability.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Enzyme Inhibition Significant inhibition of succinate-cytochrome c reductase and other metabolic enzymes .
Antifungal Properties Potential antifungal activity has been noted in various studies.
Toxicity Studies Research into the toxicity of the compound indicates potential risks associated with high concentrations .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in metabolic processes. These findings suggest potential therapeutic applications in treating diseases linked to enzyme dysfunctions .
  • Antifungal Activity :
    • Research indicates that compounds similar to this compound show promise as antifungal agents. The structure's electron-withdrawing chlorine atoms enhance its reactivity against fungal pathogens.
  • Biodegradation Potential :
    • Investigations into the biodegradation of nitro-anilines, including derivatives of this compound, have shown that certain bacterial strains can effectively degrade these compounds under alkaline conditions. This highlights the environmental significance and potential for bioremediation applications .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 4-(3,4-Dichlorophenoxy)aniline, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via Ullmann coupling between 3,4-dichlorophenol and a halogenated aniline derivative, or through nucleophilic aromatic substitution under basic conditions. Key considerations include:

  • Catalyst selection : Copper(I) iodide enhances coupling efficiency in Ullmann reactions, reducing side products.
  • Temperature control : Reactions often require 120–140°C for 12–24 hours to achieve >70% yield .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets between δ 6.8–7.4 ppm; the amine proton (NH₂) is observed as a broad singlet near δ 5.2 ppm (DMSO-d₆).
    • ¹³C NMR : The dichlorophenoxy carbons resonate at δ 148–152 ppm (C-O), while aniline carbons appear at δ 115–125 ppm .
  • Mass Spectrometry : A molecular ion peak at m/z 288.55 (M⁺) confirms the molecular formula C₁₂H₈Cl₂N₂O .

Q. How do the electron-withdrawing chlorine substituents influence the reactivity of this compound in electrophilic substitution reactions?

Answer: The chlorine atoms deactivate the aromatic ring, directing electrophiles to the para position of the aniline group. For example:

  • Nitration : Requires concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitro derivatives.
  • Sulfonation : Achieved with fuming H₂SO₄, producing sulfonated products at the meta position relative to the NH₂ group .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the inhibitory effects of this compound on mitochondrial enzymes like succinate-cytochrome c reductase?

Answer:

  • Enzyme assays : Use isolated mitochondrial fractions (e.g., from rat liver) and monitor NADH oxidation at 340 nm.
  • Dose-response curves : Test concentrations from 1–100 µM; IC₅₀ values are typically <20 µM, indicating potent inhibition .
  • Controls : Include rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to validate specificity .

Q. How can researchers reconcile discrepancies in reported antifungal activity of this compound across different fungal strains?

Answer:

  • Strain-specific testing : Compare activity against Candida albicans (MIC: 8 µg/mL) vs. Aspergillus niger (MIC: >64 µg/mL) using broth microdilution assays.
  • Structural analogs : Test derivatives (e.g., 3-chloro-4-(4-methoxyphenoxy)aniline) to identify substituent effects on bioactivity .
  • Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) to assess compound penetration in resistant strains .

Q. What computational strategies predict the binding affinity of this compound to kinase targets like EGFR/HER2?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1M17 for EGFR). The dichlorophenoxy group forms hydrophobic interactions with Leu694 and Val702, while the NH₂ group hydrogen-bonds to Thr830 .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term biological studies?

Answer:

  • pH stability : Degrades rapidly at pH >10 (hydrolysis of the phenoxy group) but remains stable at pH 4–7 for >72 hours (HPLC monitoring).
  • Thermal stability : Store at –20°C in inert solvents (e.g., DMSO); decomposition occurs >150°C (TGA data) .

Q. What methodologies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

Answer:

  • Metabolite profiling : Use LC-MS to identify hepatic metabolites (e.g., hydroxylated derivatives) that may alter toxicity.
  • Pharmacokinetic studies : Measure plasma half-life (t₁/₂ ~3.5 hours in mice) and tissue distribution to correlate exposure with toxicity .

Properties

IUPAC Name

4-(3,4-dichlorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHDZZRNYSNPSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504142
Record name 4-(3,4-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67651-53-0
Record name 4-(3,4-Dichlorophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.